molecular formula C22H28N4O4S B2558890 N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899991-39-0

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2558890
CAS No.: 899991-39-0
M. Wt: 444.55
InChI Key: YOLLIKLWLUGBMP-UHFFFAOYSA-N
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Description

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzylamino group, a tosyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the amidation of N-protected amines. For instance, N-Alloc-, N-Boc-, and N-Cbz-protected amines can be converted to amides using isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is efficient and offers high yields under mild conditions.

Industrial Production Methods

Industrial production of such compounds often involves scalable methods like the use of Grignard reagents or other organometallic catalysts to facilitate the amidation process. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using reagents like KMnO4 or OsO4.

    Reduction: Employing agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.

    Coupling Reactions: Catalyzed by metals like Cu(I) or Pd(II).

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-18-8-10-20(11-9-18)31(29,30)26(22(28)25-14-12-24(2)13-15-25)17-21(27)23-16-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLIKLWLUGBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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